molecular formula C14H11BrN2O2S B1532117 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1014613-05-8

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

货号: B1532117
CAS 编号: 1014613-05-8
分子量: 351.22 g/mol
InChI 键: XYWYPNRYJVGINH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development

The development of this compound emerged from the broader exploration of pyrrolopyridine derivatives in medicinal chemistry, which gained significant momentum during the late 20th and early 21st centuries. The compound, identified by Chemical Abstracts Service number 1014613-05-8, represents a sophisticated evolution in heterocyclic chemistry where researchers sought to create structurally complex molecules capable of targeting specific biological pathways. Historical records indicate that the systematic exploration of pyrrolo[2,3-b]pyridine derivatives began as scientists recognized their potential as bioisosteres of naturally occurring indoles, leading to the development of numerous synthetic methodologies for accessing these challenging molecular frameworks. The phenylsulfonyl protecting group strategy, which is prominently featured in this compound, evolved from the need to control reactivity during multi-step synthetic sequences, allowing chemists to selectively modify specific positions of the heterocyclic core while maintaining structural integrity. Early synthetic approaches to related compounds involved complex multi-step procedures that required careful optimization of reaction conditions, including temperature control, solvent selection, and reagent compatibility, establishing the foundation for current synthetic methodologies. The integration of bromine substitution at the 4-position emerged as researchers discovered that halogen incorporation could significantly enhance biological activity and provide opportunities for further functionalization through cross-coupling reactions.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique structural features that combine multiple reactive centers within a single molecular framework. The compound exemplifies the sophisticated design principles employed in modern heterocyclic synthesis, where each substituent serves both protective and functional roles throughout synthetic transformations. The pyrrolopyridine core structure provides exceptional versatility for chemical modifications, enabling researchers to access diverse molecular architectures through strategic functionalization approaches. Structural analysis reveals that the compound possesses a bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyridine ring, creating a rigid molecular scaffold that influences both chemical reactivity and biological activity patterns. The presence of the bromine atom at the 4-position significantly enhances the compound's utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, which have become essential tools for constructing complex molecular architectures. Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry analyses confirm the molecular integrity and help identify functional groups present in the structure, providing essential characterization data for synthetic applications. The phenylsulfonyl group serves multiple functions, including protection of the nitrogen atom during synthetic transformations and modulation of electronic properties that influence both reactivity and biological activity. Advanced characterization techniques such as Infrared Spectroscopy provide insights into functional group interactions and molecular behavior in different environments, contributing to understanding structure-activity relationships.

Relationship to the 7-Azaindole Family

This compound belongs to the 7-azaindole family, also known as 1H-pyrrolo[2,3-b]pyridines, which represents a class of bicyclic heterocyclic compounds consisting of a pyrrole ring fused to a pyridine ring. These compounds are considered bioisosteres of indoles, meaning they possess similar physicochemical properties and can often mimic biological activity patterns exhibited by naturally occurring indole derivatives. The 7-azaindole designation reflects the presence of a nitrogen atom at the 7-position of the indole-like structure, which significantly alters electronic distribution and hydrogen bonding patterns compared to traditional indole systems. Research has demonstrated that 7-azaindoles exhibit wide-ranging biological activities, including applications in treating various therapeutic targets, making them valuable scaffolds for drug discovery initiatives. The structural relationship between this compound and other 7-azaindole derivatives has enabled researchers to develop systematic approaches for accessing complex molecular architectures through well-established synthetic methodologies. Comparative studies with related 7-azaindole compounds have revealed that specific substitution patterns, such as those present in this compound, can dramatically influence both chemical reactivity and biological activity profiles. The nitrogen atom positioning within the 7-azaindole framework creates unique opportunities for hydrogen bonding interactions with biological targets, contributing to enhanced selectivity and potency in pharmaceutical applications. Synthetic routes to 7-azaindole derivatives often involve sophisticated multi-step procedures that require careful consideration of protecting group strategies, as exemplified by the phenylsulfonyl group present in this specific compound.

Current Research Significance

Contemporary research involving this compound and related compounds has revealed remarkable therapeutic potential across multiple disease areas, establishing these molecules as priority targets for pharmaceutical development. Recent investigations have demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against glycogen synthase kinase 3 beta, with some compounds achieving subnanomolar inhibition levels that surpass existing therapeutic agents. The compound S01, a related pyrrolo[2,3-b]pyridine derivative, exhibited an inhibition concentration at fifty percent of 0.35 nanomolar against glycogen synthase kinase 3 beta, demonstrating exceptional potency that positions these compounds as promising candidates for treating Alzheimer disease. Advanced molecular docking studies have revealed that these compounds form triple hydrogen bonding interactions with critical amino acid residues, including aspartic acid-133, valine-135, and lysine-85, while achieving reasonable fit within the adenosine triphosphate-binding pocket of target enzymes. Cancer research applications have identified pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors, with compound 4h demonstrating fibroblast growth factor receptor 1-4 inhibition concentration at fifty percent values of 7, 9, 25, and 712 nanomolar respectively. These compounds have shown significant ability to inhibit breast cancer cell proliferation and induce apoptosis while also suppressing cancer cell migration and invasion processes. Research into phosphodiesterase 4B inhibition has revealed that 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives represent excellent lead compounds for treating central nervous system diseases, with compound 11h demonstrating preferential phosphodiesterase 4B inhibition and acceptable in vitro absorption, distribution, metabolism, and excretion properties. The synthetic versatility of this compound enables diverse functionalization strategies, including substitution reactions, coupling reactions, and reducing conditions that facilitate the development of novel derivatives with enhanced biological activities. Current pharmaceutical applications encompass drug discovery initiatives, chemical biology research, and development of novel therapeutic agents targeting previously intractable biological pathways.

属性

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWYPNRYJVGINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678018
Record name 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014613-05-8
Record name 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

相似化合物的比较

Structural Analogues with Bromine and Sulfonyl Groups

The following compounds share the bromine atom and sulfonyl group but differ in substituent positions or additional functional groups:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Synthesis Yield Purity Key Features
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine C2: Methyl; N1: Phenylsulfonyl 351.23 1111638-01-7 Not reported 95% High purity; used in kinase inhibitor synthesis
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine C2: Iodo; N1: Phenylsulfonyl 463.09 889939-26-8 Not reported Not stated Halogen-rich structure for cross-coupling reactions
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine C5: Bromo; C6: Methyl; C2: Iodo 477.11 1227270-97-4 Not reported Not stated Multiple halogens enhance reactivity for diversification
4-Bromo-1-tosyl-1H-pyrrolo[2,3-B]pyridine N1: Tosyl (p-toluenesulfonyl) 351.23 348640-07-3 Not reported >95% Tosyl group improves solubility and crystallinity

Key Observations :

  • The iodo-substituted derivatives (e.g., CAS 889939-26-8) are heavier and more reactive in cross-coupling reactions than the methyl-substituted analogue .
  • Tosyl groups (as in CAS 348640-07-3) may offer better pharmacokinetic properties compared to phenylsulfonyl .

Brominated Pyrrolopyridines with Varied Substituents

These compounds retain the bromine atom but feature different functional groups:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Synthesis Yield Purity Key Features
5-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine N1: Methyl; C5: Bromo 211.08 Not specified 75% Not stated Simple alkylation product; precursor for further functionalization
5-Bromo-3-nitro-1H-pyrrolo[2,3-B]pyridine C3: Nitro; C5: Bromo 243.03 Not specified 74–94% 98% Nitro group enables reduction to amines for drug discovery
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine C2: Trifluoromethyl; C4: Bromo 249.03 1256818-71-9 Not reported Not stated Trifluoromethyl enhances metabolic stability and lipophilicity
5-Bromo-4-methyl-1H-pyrrolo[2,3-B]pyridine C4: Methyl; C5: Bromo 211.08 1150617-52-9 Not reported 98% Methyl group at C4 may sterically hinder electrophilic substitutions

Key Observations :

  • Nitro-substituted derivatives (e.g., CAS 1256818-71-9) exhibit higher synthetic yields (up to 94%) and serve as intermediates for amine synthesis .
  • Trifluoromethyl groups improve drug-like properties by increasing resistance to oxidative metabolism .

Compounds with Alkynyl and Aryl Modifications

These derivatives feature extended π-systems or aryl groups for enhanced binding:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Synthesis Yield Purity Key Features
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-B]pyridine C3: Ethynyl; C5: Dimethoxyphenyl 428.44 Not specified 36% 98% Ethynyl linker enhances rigidity; methoxy groups improve solubility
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-B]pyridine C5: Methoxyphenyl; C3: Nitro 299.25 Not specified 94% 98% Methoxy group aids in π-π stacking interactions with protein targets

Key Observations :

  • Ethynyl-linked compounds (e.g., 36% yield) are synthetically challenging but critical for rigid ligand design .
  • Methoxyphenyl substituents (e.g., 94% yield) are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets .

准备方法

Formation of the Pyrrolo[2,3-B]pyridine Core

The synthesis typically begins with the formation of the pyrrolo[2,3-b]pyridine skeleton. This is achieved through cyclization reactions starting from substituted aminopyridines or pyrrolo-pyridine precursors. For example, 5-chloro-1H-pyrrolo[3,2-b]pyridine or 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives serve as key intermediates for further functionalization.

A critical step in the synthesis is the introduction of the phenylsulfonyl group at the nitrogen atom of the pyrrolo[2,3-b]pyridine ring. This is commonly achieved by reacting the pyrrolo-pyridine intermediate with benzenesulfonyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF).

Typical Reaction Conditions and Yields:

Step Starting Material Reagents & Conditions Yield Notes
Sulfonylation 5-Bromo-1H-pyrrolo[2,3-b]pyridine NaH (60% dispersion), DMF, 0 °C to RT, benzenesulfonyl chloride added dropwise 74-100% Reaction time ~1-2 hours; workup involves extraction and chromatographic purification

Example Procedure:
5-Bromo-1H-pyrrolo[2,3-b]pyridine (5 g, 25 mmol) dissolved in DMF (40 mL) cooled to 0 °C; NaH (0.91 g, 37 mmol) added and stirred 20 min at 25 °C; benzenesulfonyl chloride (5.37 g, 30 mmol) added dropwise at 0 °C, stirred at 25 °C for 2 hours; workup by NH4Cl quenching, extraction with dichloromethane, drying, and evaporation yielded 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine in near quantitative yield.

Methylation at the 2-Position

The methyl group at the 2-position of the pyrrolo[2,3-b]pyridine ring is introduced via lithiation followed by alkylation, typically using n-butyllithium (n-BuLi) and iodomethane (MeI).

Typical Reaction Conditions and Yields:

Step Starting Material Reagents & Conditions Yield Notes
Methylation 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine Diisopropylamine, n-BuLi (2 M in hexane), THF, -78 °C to RT, MeI 60-64% Reaction quenched with NH4Cl, extracted with EtOAc, purified by silica gel chromatography

Example Procedure:
Diisopropylamine (2.52 g, 24.91 mmol) in anhydrous THF (50 mL) cooled to -78 °C; n-BuLi (2 M, 9.25 mL, 23.13 mmol) added dropwise under nitrogen; stirred 30 min at -78 °C; solution of sulfonylated pyrrolo-pyridine (3 g, 8.90 mmol) added; stirred 40 min; MeI (3.78 g, 26.69 mmol) added dropwise; mixture warmed to room temperature and stirred 2 h; quenched with saturated NH4Cl; extracted with ethyl acetate; purified to give 2-methyl derivative in 64.1% yield.

Bromination Specificity

The compound of interest is 4-bromo substituted, but literature mostly reports 5-bromo derivatives. However, analogous bromination methods apply, often involving selective bromination of the pyrrolo[2,3-b]pyridine ring prior to sulfonylation and methylation steps or vice versa.

Purification and Characterization

Purification is generally accomplished by normal phase silica gel chromatography using gradients of hexane and ethyl acetate or diethyl ether. The final product is obtained as a white to light yellow solid.

Typical Characterization Data:

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents Conditions Yield (%) Notes
1 Pyrrolo[2,3-b]pyridine core formation 2-Aminopyridine derivatives Cyclization reagents Varies - Precursor synthesis
2 Sulfonylation 5-Bromo-1H-pyrrolo[2,3-b]pyridine NaH, benzenesulfonyl chloride, DMF 0 °C to RT, 1-2 h 74-100 Base-promoted N-sulfonylation
3 Lithiation and methylation 1-(Phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine n-BuLi, MeI, THF -78 °C to RT, 2 h 60-64 Selective C-2 methylation
4 Bromination (if required) Pyrrolo[2,3-b]pyridine derivatives Brominating agents Controlled conditions Variable Positional selectivity critical

Research Findings and Notes

  • The use of sodium hydride in DMF is a reliable method for sulfonylation, providing high yields and clean reactions.
  • Lithiation with n-BuLi at low temperatures ensures regioselective methylation at the 2-position without affecting other sensitive sites.
  • Purification by silica gel chromatography with gradient elution is effective for isolating the pure compound.
  • The compound's biological activity as a kinase inhibitor and enzyme modulator makes the synthetic accessibility crucial for medicinal chemistry research.

This detailed overview synthesizes diverse research data on the preparation of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, emphasizing reaction conditions, yields, and practical considerations for laboratory synthesis. The methods described are well-established in heterocyclic and sulfonyl chemistry and provide a robust framework for producing this compound for research and development purposes.

常见问题

Q. Critical Conditions :

  • Purity is enhanced via silica gel chromatography (e.g., heptane/ethyl acetate gradients) .
  • Yields (36–75%) depend on stoichiometric ratios, reaction time, and inert atmosphere maintenance .

Basic: How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

Answer:
Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.3–8.4 ppm for brominated positions) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 381.2 g/mol for derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection .

Q. Key Data :

Technique Key Peaks/Results Reference
1^1H NMRδ 8.39 (d, J = 2.2 Hz, HetH), 7.60 (m, PhH)
HRMS[M+H]+^+: 381.0421 (calculated)

Advanced: How do structural modifications at specific positions affect the compound's biological activity, particularly in kinase inhibition?

Answer:
Substituents at the 2-, 4-, and phenylsulfonyl positions significantly influence target selectivity and potency:

  • 2-Methyl Group : Enhances metabolic stability but may reduce binding affinity if steric hindrance occurs .
  • 4-Bromo Atom : Critical for halogen bonding with kinase active sites (e.g., FGFR1), improving inhibitory activity (IC50_{50} < 10 nM) .
  • Phenylsulfonyl Group : Modulates solubility and membrane permeability; electron-withdrawing groups (e.g., -CN) enhance kinase selectivity .

Q. SAR Table :

Position Modification Effect on Activity Reference
4Br → ClReduced potency (IC50_{50} ↑ 2-fold)
2Methyl → EthylLower metabolic stability
Phenylsulfonyl-NO2_2 additionImproved FGFR1 selectivity

Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:
Contradictions arise from assay variability or subtle structural differences. Mitigation strategies include:

  • Standardized Assays : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50_{50} values .
  • Crystallography : Resolve binding modes (e.g., FGFR1 co-crystal structures show Br forms a halogen bond with G485) .
  • Comparative SAR : Analyze analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate substituent effects .

Example : Discrepancies in IC50_{50} values for 4-bromo vs. 4-chloro derivatives were resolved via crystallography, revealing Br’s optimal van der Waals radius for FGFR1 binding .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity for targets like FGFR?

Answer:

  • Docking Studies : Predict binding poses using software (e.g., Schrödinger Glide). For example, the 4-bromo group’s orientation in FGFR1’s hydrophobic pocket was optimized in silico .
  • Molecular Dynamics (MD) : Simulate interactions over time to assess stability (e.g., phenylsulfonyl group’s π-stacking with F642) .
  • QSAR Models : Correlate substituent electronegativity with activity (e.g., -CN at position 3 enhances potency by 30%) .

Case Study : Compound 4h (FGFR1 IC50_{50} = 7 nM) was designed by introducing a 5-trifluoromethyl group to enhance hydrophobic interactions, guided by MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。